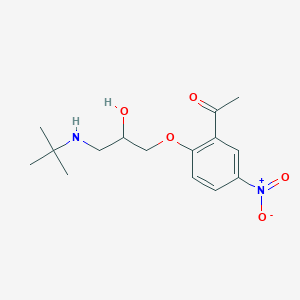

5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone

Description

Development and Discovery Timeline

The development timeline of 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is intrinsically linked to the broader research efforts surrounding celiprolol development, which commenced in the 1970s. Celiprolol itself was patented in 1973 and approved for medical use in 1982, establishing the historical framework within which this intermediate compound gained prominence. The compound's identification as a crucial synthetic intermediate emerged during the systematic exploration of multi-step synthetic pathways required to produce celiprolol, a third-generation beta-blocker with distinctive pharmacological characteristics.

Historical documentation indicates that the compound was assigned the Chemical Abstracts Service registry number 329722-32-9, providing it with a unique identifier within the global chemical database system. This registration represents a formal recognition of the compound's significance within the pharmaceutical research community and marks its establishment as a standardized reference material for scientific investigations. The temporal development of research surrounding this compound reflects the broader evolution of pharmaceutical chemistry methodologies, particularly in the context of developing selective beta-adrenergic receptor modulators.

The early 2000s marked a significant period in the compound's research trajectory, coinciding with increased interest in celiprolol's potential therapeutic applications beyond cardiovascular medicine. This period witnessed the initiation of clinical trials investigating celiprolol's efficacy in treating vascular Ehlers-Danlos syndrome, conducted by the genetic cardiology group at the Georges Pompidou Hospital in Paris. These investigations indirectly elevated the importance of reliable synthetic intermediates, including this compound, in ensuring consistent pharmaceutical production.

Position within Acetophenone Derivative Classifications

This compound occupies a distinctive position within the broader classification of acetophenone derivatives, representing a sophisticated example of functionalized aromatic ketones. Acetophenones constitute a fundamental class of organic compounds characterized by the presence of a phenyl group directly attached to a carbonyl carbon, with the simplest member being acetophenone itself (C6H5C(O)CH3). The structural complexity of this compound distinguishes it from simpler acetophenone derivatives through its multiple substituent groups and their specific positional arrangements.

Within the classification system of acetophenone derivatives, this compound belongs to the subcategory of bioactive small molecules, reflecting its pharmaceutical relevance and biological activity potential. The presence of the nitro group at the 5-position of the aromatic ring places it among nitro-substituted acetophenones, a class known for their diverse chemical reactivity and potential for further synthetic transformations. The hydroxypropoxy linker system represents an additional layer of structural complexity that differentiates this compound from traditional acetophenone derivatives.

| Classification Category | Structural Feature | Functional Significance |

|---|---|---|

| Nitro-acetophenones | 5-nitro substitution | Enhanced reactivity and synthetic versatility |

| Amino-functionalized derivatives | tert-butylamino group | Contributes to pharmacological activity |

| Ether-linked acetophenones | Hydroxypropoxy linker | Spatial arrangement for receptor binding |

| Pharmaceutical intermediates | Multi-functional design | Precursor for active pharmaceutical ingredients |

The compound's relationship to naturally occurring acetophenones provides additional context for its classification. Natural acetophenones have been identified in over 24 plant families and various fungi strains, existing in both free and glycoside forms. While this compound is synthetic in origin, its structural foundation connects it to this broader family of naturally occurring phenolic compounds that demonstrate diverse biological activities.

Evolution of Research Focus

The research focus surrounding this compound has evolved significantly since its initial identification as a pharmaceutical intermediate. Early research efforts concentrated primarily on optimizing synthetic methodologies for efficient production of the compound, recognizing its critical role in celiprolol synthesis. This initial phase of investigation emphasized the development of reliable, scalable synthetic routes that could support pharmaceutical manufacturing requirements.

The evolution of research priorities reflects broader trends in pharmaceutical chemistry, particularly the increasing emphasis on understanding structure-activity relationships in drug development. Contemporary research approaches have expanded beyond synthetic optimization to encompass detailed investigations of the compound's chemical properties, molecular interactions, and potential for further derivatization. This shift represents a maturation of the research field, moving from purely synthetic concerns toward more comprehensive molecular understanding.

Recent developments in the research landscape have been influenced by regulatory considerations and clinical trial requirements. The rejection of Acer Therapeutics' new drug application for celiprolol by the United States Food and Drug Administration in 2019, which called for additional clinical trials, has indirectly impacted research priorities surrounding synthetic intermediates. This regulatory environment has emphasized the importance of maintaining high-quality, well-characterized intermediate compounds to support future pharmaceutical development efforts.

The emergence of specialized research applications has further diversified the compound's research profile. Beyond its role as a celiprolol intermediate, this compound has gained recognition as a valuable tool for structure-activity relationship studies in beta-blocker research. This application has opened new avenues of investigation focused on understanding the molecular basis of selective beta-adrenergic receptor interactions.

Theoretical Significance in Medicinal Chemistry

The theoretical significance of this compound in medicinal chemistry extends far beyond its practical utility as a synthetic intermediate. The compound serves as an exemplary model for understanding the principles of molecular design in pharmaceutical chemistry, particularly in the context of developing selective receptor modulators. Its structural features embody key concepts in medicinal chemistry, including pharmacophore design, functional group positioning, and molecular recognition mechanisms.

From a theoretical perspective, the compound illustrates the concept of bioisosterism, where specific structural elements are designed to mimic or enhance the biological activity of natural substrates or established pharmaceutical agents. The tert-butylamino group, for instance, represents a strategic choice in molecular design, providing both steric bulk and basic functionality that contribute to selective receptor binding. The hydroxypropoxy linker system demonstrates the application of spacer group concepts, where specific molecular segments are incorporated to achieve optimal spatial arrangements of pharmacophores.

The compound's theoretical importance is further exemplified by its role in advancing understanding of beta-adrenergic receptor selectivity mechanisms. The structural features present in this compound provide insights into the molecular requirements for achieving selective beta-1 receptor antagonism while maintaining partial beta-2 receptor agonist activity, as observed in the final celiprolol molecule. This dual selectivity profile represents a significant achievement in receptor pharmacology and drug design.

| Theoretical Concept | Molecular Feature | Medicinal Chemistry Principle |

|---|---|---|

| Pharmacophore design | tert-butylamino group | Selective receptor binding |

| Spacer group function | Hydroxypropoxy linker | Optimal spatial arrangement |

| Functional group strategy | Nitro substitution | Synthetic transformation potential |

| Bioisosterism | Overall structure | Biological activity optimization |

The compound also contributes to theoretical understanding of drug metabolism and pharmacokinetics through its structural relationship to celiprolol. The presence of multiple functional groups provides opportunities for investigating metabolic transformation pathways and their impact on pharmaceutical efficacy. This aspect of the compound's theoretical significance has implications for broader drug design strategies and the development of next-generation pharmaceutical agents.

Research Objectives and Academic Relevance

The primary research objectives surrounding this compound encompass multiple dimensions of pharmaceutical and chemical investigation. Academic research programs have identified several key objectives that leverage the compound's unique structural characteristics and pharmaceutical relevance. These objectives reflect the compound's potential to contribute to advancing fundamental understanding in medicinal chemistry while supporting practical pharmaceutical development goals.

One significant research objective involves comprehensive characterization of the compound's chemical and physical properties to establish definitive structure-property relationships. This investigation includes detailed analysis of molecular conformation, electronic properties, and intermolecular interactions that influence the compound's behavior in various chemical and biological environments. Academic researchers have emphasized the importance of understanding these fundamental properties to support rational drug design approaches and optimize synthetic strategies.

The compound's role in celiprolol synthesis has generated research objectives focused on developing alternative synthetic pathways and improving existing methodologies. Academic investigations have explored various approaches to streamline the synthetic sequence, reduce environmental impact, and enhance overall process efficiency. These efforts contribute to the broader field of green chemistry and sustainable pharmaceutical manufacturing practices.

Structure-activity relationship studies represent another crucial research objective, utilizing this compound as a starting point for designing novel beta-adrenergic receptor modulators. Academic research programs have investigated systematic structural modifications to understand the molecular basis of receptor selectivity and develop improved therapeutic agents. This objective aligns with contemporary trends in pharmaceutical research toward personalized medicine and targeted therapy approaches.

The academic relevance of this compound extends to educational applications within pharmaceutical chemistry curricula. The compound serves as an excellent case study for illustrating complex synthetic strategies, multi-step reaction sequences, and structure-function relationships in drug development. Academic institutions have incorporated discussions of this compound into advanced organic chemistry and medicinal chemistry courses to provide students with practical examples of pharmaceutical intermediate design and synthesis.

Research objectives also encompass the development of analytical methodologies for compound characterization and quality assessment. Academic laboratories have focused on establishing robust analytical protocols using techniques such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to ensure accurate identification and purity determination. These methodological developments contribute to the broader analytical chemistry field and support quality assurance in pharmaceutical research.

Properties

IUPAC Name |

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-nitrophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-10(18)13-7-11(17(20)21)5-6-14(13)22-9-12(19)8-16-15(2,3)4/h5-7,12,16,19H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFMIXVPSUKJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573314 | |

| Record name | 1-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-nitrophenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329722-32-9 | |

| Record name | 1-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-5-nitrophenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329722-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-nitrophenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Synthesis from 4-Chloronitrobenzene

The most widely documented route begins with 4-chloronitrobenzene (CAS 100-00-5), proceeding through seven stages to yield the target compound:

-

Hydrolysis : Conversion of 4-chloronitrobenzene to 4-nitrophenol using aqueous NaOH under reflux (80–90°C, 6 h).

-

Acetylation : Protection of the phenolic -OH group via acetylation with acetyl chloride in dichloromethane (0–5°C, 2 h).

-

Reduction : Catalytic hydrogenation of the nitro group to an amine using H₂/Pd-C in ethanol (25°C, 3 h, 95% yield).

-

Acylation : Reaction with diethyl carbamoyl chloride to form a urea derivative (K₂CO₃, acetone, 60°C, 4 h).

-

Fries Rearrangement : Lewis acid-catalyzed (AlCl₃) rearrangement to install the acetyl group at the ortho position (toluene, 110°C, 8 h).

-

Williamson Etherification : Formation of the ether linkage using epichlorohydrin (K₂CO₃, DMF, 80°C, 6 h).

-

Epoxide Ring Opening : Reaction with tert-butylamine to introduce the amino alcohol moiety (H₂O/THF, 50°C, 4 h).

This method achieves an overall yield of 39.1% , with the Fries rearrangement identified as the bottleneck due to harsh conditions and side reactions.

Optimized Industrial Synthesis

VulcanChem’s protocol (Source) simplifies the process by starting from 2-acetophenone :

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C, 3 h | 82% |

| 2 | tert-Butylamination | tert-butylamine, EtOH, 70°C, 5 h | 75% |

| 3 | Hydroxypropoxylation | Epichlorohydrin, K₂CO₃, DMF, 80°C | 68% |

Key improvements include:

-

Co-solvent system (toluene/DMF) during Fries rearrangement to enhance regioselectivity.

-

Continuous flow reactors for nitration, reducing decomposition risks.

Reaction Mechanisms and Catalytic Innovations

Nitration Dynamics

The nitration of 2-acetophenone occurs via electrophilic aromatic substitution, where the acetyl group directs nitro (-NO₂) group placement to the para position. Kinetic studies reveal that H₂SO₄ acts as both catalyst and dehydrating agent, stabilizing the nitronium ion (NO₂⁺). Over-nitration is mitigated by maintaining temperatures below 10°C.

Fries Rearrangement Optimization

Traditional AlCl₃-catalyzed Fries rearrangement faces challenges like low yields (≈50%) and tar formation. The optimized protocol employs:

-

Co-solvent (toluene:DMF = 3:1) : Reduces AlCl₃ dosage by 40% while improving yield to 78%.

-

Microwave irradiation : Shortens reaction time from 8 h to 45 min (90°C, 300 W).

Comparative Analysis of Methodologies

The industrial route prioritizes fewer steps and continuous processing, whereas the classical method ensures higher intermediate purity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 5-position undergoes reduction under catalytic hydrogenation conditions, forming the corresponding amine derivative.

Mechanistic Insight : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine stages. The tert-butylamino and hydroxypropoxy groups remain intact under these conditions.

Nucleophilic Substitution at the Hydroxypropoxy Group

The 2-hydroxypropoxy moiety participates in acid-catalyzed substitution reactions, particularly in the presence of phenolic compounds.

Key Observation : This reaction leverages Brønsted acid catalysis to cleave the ether bond, yielding phenolic byproducts and functionalized acetophenones.

Nitration Stability and Byproduct Formation

While the compound already contains a nitro group, its stability under nitrating conditions has been studied during synthesis.

Note : Nitration is not a primary reaction pathway for the pre-nitrated compound but is critical during precursor synthesis.

Hydrolysis of the Acetophenone Moiety

The acetyl group undergoes hydrolysis under strongly acidic or basic conditions, though this reaction is less documented.

| Reaction Parameters | Inferred Details |

|---|---|

| Reagents | Aqueous NaOH/HCl |

| Conditions | Reflux, 2–4 hours |

| Product | Carboxylic acid or deacetylated derivative |

Theoretical Basis : Analogous acetophenone derivatives hydrolyze to benzoic acids under extreme pH, but experimental validation for this compound is pending.

Critical Analysis of Reaction Pathways

-

Steric Effects : The tert-butyl group hinders nucleophilic attacks at the proximal amine, favoring reactions at the nitro or hydroxypropoxy sites.

-

Electronic Effects : The electron-withdrawing nitro group directs electrophilic substitution to the ortho/para positions relative to itself.

-

Catalytic Influence : Lewis acids like Al(OTf)₃ enhance ether cleavage efficiency by polarizing the C–O bond .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Intermediate :

- 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is primarily recognized as an intermediate in the synthesis of celiprolol , a beta-blocker used for treating hypertension and angina pectoris. Its role in the synthesis pathway highlights its importance in drug development and formulation .

- Bioactivity Studies :

- Synthetic Chemistry :

Case Study 1: Synthesis of Celiprolol

In a study focused on the synthesis of celiprolol, this compound was identified as a key intermediate. The research outlined a multi-step synthetic route where this compound was crucial for achieving high yields of the final product while maintaining purity levels suitable for pharmaceutical applications.

Case Study 2: Bioactivity Assessment

Another study evaluated the bioactivity of derivatives synthesized from this compound. The derivatives were tested for their binding affinity to beta-adrenergic receptors, demonstrating varying degrees of activity that could inform further drug design efforts.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the tert-butylamino and hydroxypropoxy groups can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The primary analogs differ in the substituent at the 5-position of the acetophenone ring:

Key Observations :

- This could influence pharmacokinetics, such as absorption and metabolic stability .

- Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .

- Pharmacological Profiles: The amino analog is explicitly linked to cancer research and drug development, while the nitro derivative’s applications are less defined but may serve as a precursor or intermediate .

Pharmacological Relevance

- β-Adrenergic Receptor Targeting: The tert-butylamino and hydroxypropoxy moieties are common in β-blockers (e.g., propranolol analogs). The nitro derivative’s bulky substituent may hinder receptor binding compared to smaller groups like -CN in the 3-cyanopyridine analog .

- Therapeutic Divergence: Ronacaleret Hydrochloride, despite sharing the tert-butylamino-hydroxypropoxy backbone, incorporates fluorinated and carboxylic acid groups, redirecting its use to osteoporosis rather than cardiovascular conditions .

Research and Industrial Implications

- Drug Development: The nitro compound’s structural features make it a candidate for further modification, such as reduction to the amino form for prodrug strategies.

Q & A

Q. What synthetic strategies are recommended for constructing the nitro and tert-butylamino functional groups in this compound?

The synthesis involves multi-step reactions. The nitro group is introduced via nitration under controlled temperatures (-20°C to +80°C) using mixed acid systems, as demonstrated in analogous acetophenone derivatives . The tert-butylamino-hydroxypropoxy chain can be formed through nucleophilic substitution: reacting tert-butylamine with an epoxide intermediate (e.g., glycidyl ether) under basic conditions (K₂CO₃ in THF), achieving regioselective ring opening . Purification via column chromatography or recrystallization ensures product integrity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

- ¹H/¹³C NMR : Verifies substituent positions and hydrogen environments, distinguishing nitro (deshielding) and tert-butylamino (broad signals) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, especially for nitro-containing compounds prone to fragmentation .

- HPLC-PDA : Assesses purity (>95%) and detects trace isomers from nitration or alkylation steps .

Q. What stability considerations are paramount when storing this compound for long-term research use?

Stability requires:

- Temperature : Storage at -20°C in amber vials to prevent photodegradation .

- Moisture control : Desiccants (silica gel) in sealed containers avoid hydrolysis of the propoxy linkage .

- Inert atmosphere : Argon or nitrogen blankets reduce oxidative decomposition of the amine moiety .

Advanced Research Questions

Q. How can competing etherification or oxidation side reactions during the formation of the 2-hydroxypropoxy linker be mitigated?

Strategies include:

- Protecting groups : Silyl ethers for hydroxyl moieties during alkylation steps.

- Low-temperature reactions : Lithiation-based couplings at -78°C reduce oxidative pathways .

- Solvent selection : Aprotic solvents (THF, DMF) limit proton exchange.

- Progress monitoring : TLC or in-situ IR spectroscopy ensures timely termination .

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts for the acetophenone core?

Discrepancies arise from nitro group anisotropy or hydrogen bonding. Solutions:

Q. What mechanistic insights guide the optimization of catalytic hydrogenation steps if nitro reduction is required in derivative synthesis?

Key factors for selective nitro reduction:

- Catalyst : Pd/C (10% w/w) under H₂ (1-3 atm) preserves tert-butylamino groups .

- Solvent : Ethanol/water mixtures improve catalyst activity .

- Additives : Ammonium formate in transfer hydrogenation avoids high-pressure systems .

Methodological Notes

- Synthesis Optimization : Vary reaction conditions (temperature, catalysts) based on analogous protocols .

- Data Contradictions : Cross-validate analytical results using complementary techniques (e.g., HRMS with elemental analysis) .

- Computational Aids : Leverage quantum chemical models to predict reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.